3-(4-(tert-Butoxy)phenyl)propanal
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Overview
Description
3-(4-(tert-Butoxy)phenyl)propanal is an organic compound with the molecular formula C13H18O2 It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a benzene ring substituted with a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tert-Butoxy)phenyl)propanal typically involves the reaction of 4-tert-butoxybenzaldehyde with propanal in the presence of a suitable catalyst. One common method includes the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize costs. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-(tert-Butoxy)phenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: 3-(4-(tert-Butoxy)phenyl)propanoic acid.
Reduction: 3-(4-(tert-Butoxy)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(tert-Butoxy)phenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(tert-Butoxy)phenyl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the tert-butoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-tert-Butylphenyl)propanal
- 4-tert-Butylbenzaldehyde
- 4-tert-Butylphenol
Uniqueness
The tert-butoxy group provides steric hindrance and electron-donating effects, while the aldehyde group offers a reactive site for various chemical transformations .
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanal |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)15-12-8-6-11(7-9-12)5-4-10-14/h6-10H,4-5H2,1-3H3 |
InChI Key |
JYTFGXZTCCEINJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCC=O |
Origin of Product |
United States |
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